molecular formula C16H14N2O5 B13995184 N-Benzoyl-4-nitrophenylalanine CAS No. 69935-12-2

N-Benzoyl-4-nitrophenylalanine

Cat. No.: B13995184
CAS No.: 69935-12-2
M. Wt: 314.29 g/mol
InChI Key: VPKNYNJAINDWNE-UHFFFAOYSA-N
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Description

N-Benzoyl-4-nitrophenylalanine is a synthetic derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a nitro group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-4-nitrophenylalanine can be synthesized through a multi-step process. One common method involves the acylation of 4-nitrophenylalanine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-4-nitrophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Benzoyl-4-nitrophenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Incorporated into proteins to study protein structure and function.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of N-Benzoyl-4-nitrophenylalanine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoyl group can modulate the compound’s binding affinity to proteins and enzymes, influencing its biological activity .

Comparison with Similar Compounds

  • N-Benzoyl-4-hydroxyphenylalanine
  • N-Benzoyl-4-aminophenylalanine
  • N-Benzoyl-4-methoxyphenylalanine

Comparison: N-Benzoyl-4-nitrophenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. Compared to its analogs, it exhibits different reactivity patterns in oxidation and reduction reactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

69935-12-2

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

2-benzamido-3-(4-nitrophenyl)propanoic acid

InChI

InChI=1S/C16H14N2O5/c19-15(12-4-2-1-3-5-12)17-14(16(20)21)10-11-6-8-13(9-7-11)18(22)23/h1-9,14H,10H2,(H,17,19)(H,20,21)

InChI Key

VPKNYNJAINDWNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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